molecular formula C11H9ClN2O2S B15185562 2H-Benzimidazole-2-thione, 1,3-diacetyl-5-chloro-1,3-dihydro- CAS No. 91067-30-0

2H-Benzimidazole-2-thione, 1,3-diacetyl-5-chloro-1,3-dihydro-

Cat. No.: B15185562
CAS No.: 91067-30-0
M. Wt: 268.72 g/mol
InChI Key: UGJJYGSMUZKYKX-UHFFFAOYSA-N
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Description

2H-Benzimidazole-2-thione, 1,3-diacetyl-5-chloro-1,3-dihydro- is a chemical compound belonging to the benzimidazole family. Benzimidazoles are heterocyclic aromatic organic compounds that have a fused benzene and imidazole ring structure. This particular compound is characterized by the presence of a thione group (S=C) and acetyl groups at the 1,3-positions, as well as a chlorine atom at the 5-position.

Synthetic Routes and Reaction Conditions:

  • Alkylation Reactions: One common synthetic route involves the alkylation of benzimidazole-2-thione derivatives. This process typically requires the use of alkylating agents such as alkyl halides in the presence of a base.

  • Acetylation: The acetyl groups can be introduced through acetylation reactions using acetic anhydride or acetyl chloride in the presence of a suitable catalyst.

  • Chlorination: The chlorine atom at the 5-position can be introduced through chlorination reactions using reagents like thionyl chloride or phosphorus pentachloride.

Industrial Production Methods: The industrial production of this compound involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process typically includes the following steps:

  • Preparation of Benzimidazole-2-thione: This is achieved through the cyclization of o-phenylenediamine with carbon disulfide in the presence of an acid.

  • Functionalization: The benzimidazole-2-thione undergoes subsequent functionalization steps, including acetylation and chlorination, as described above.

Types of Reactions:

  • Oxidation: The thione group can be oxidized to form the corresponding sulfone derivative.

  • Reduction: Reduction reactions can convert the thione group to a thiol group.

  • Substitution: The chlorine atom at the 5-position can undergo nucleophilic substitution reactions with various nucleophiles.

Common Reagents and Conditions:

  • Oxidation: Oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.

  • Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride can be employed.

  • Substitution: Nucleophiles such as amines, alcohols, or thiols can be used in substitution reactions.

Major Products Formed:

  • Sulfone Derivatives: Resulting from the oxidation of the thione group.

  • Thiol Derivatives: Resulting from the reduction of the thione group.

  • Substituted Benzimidazoles: Resulting from nucleophilic substitution at the 5-position.

Scientific Research Applications

2H-Benzimidazole-2-thione, 1,3-diacetyl-5-chloro-1,3-dihydro- has various applications in scientific research, including:

  • Chemistry: It serves as a building block for the synthesis of more complex organic compounds.

  • Biology: It is used in the study of biological systems, particularly in the development of new pharmaceuticals.

  • Medicine: It has potential therapeutic applications, such as in the treatment of infections and inflammation.

  • Industry: It is used as a corrosion inhibitor, rubber accelerator, and in the production of dyes and pigments.

Mechanism of Action

The mechanism by which this compound exerts its effects involves its interaction with molecular targets and pathways. The thione group can act as a ligand, binding to metal ions and forming complexes. These complexes can then interact with biological molecules, influencing various biochemical processes.

Comparison with Similar Compounds

  • 2-Mercaptobenzimidazole: Similar structure but lacks the acetyl groups.

  • 5,6-Dimethyl-1-(α-d-ribofuranosyl)benzimidazole: Found in Vitamin B12.

  • Omeprazole: A proton pump inhibitor with a benzimidazole core.

Uniqueness: 2H-Benzimidazole-2-thione, 1,3-diacetyl-5-chloro-1,3-dihydro- is unique due to its specific functional groups and chlorine substitution, which confer distinct chemical and biological properties compared to other benzimidazole derivatives.

Properties

CAS No.

91067-30-0

Molecular Formula

C11H9ClN2O2S

Molecular Weight

268.72 g/mol

IUPAC Name

1-(3-acetyl-5-chloro-2-sulfanylidenebenzimidazol-1-yl)ethanone

InChI

InChI=1S/C11H9ClN2O2S/c1-6(15)13-9-4-3-8(12)5-10(9)14(7(2)16)11(13)17/h3-5H,1-2H3

InChI Key

UGJJYGSMUZKYKX-UHFFFAOYSA-N

Canonical SMILES

CC(=O)N1C2=C(C=C(C=C2)Cl)N(C1=S)C(=O)C

Origin of Product

United States

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